molecular formula C8H7BBrFO3 B1526653 3-Acetyl-6-bromo-2-fluorophenylboronic acid CAS No. 1451390-80-9

3-Acetyl-6-bromo-2-fluorophenylboronic acid

Cat. No.: B1526653
CAS No.: 1451390-80-9
M. Wt: 260.85 g/mol
InChI Key: WVFYJYHNIWIUOI-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromo-2-fluorophenylboronic acid (CAS Number: 1451390-80-9) is a high-purity, multifunctional aromatic boronic acid with the molecular formula C 8 H 7 BBrFO 3 and a molecular weight of 260.85 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research, particularly due to its two distinct reactive sites: the boronic acid group and the bromo substituent. These functional groups make it an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as the seminal Suzuki-Miyaura reaction , which is pivotal for constructing biaryl systems found in many active pharmaceutical ingredients . The presence of both bromine and fluorine atoms enhances the compound's utility in medicinal chemistry. The fluorine atom can influence the molecule's lipophilicity, metabolic stability, and bioavailability, while the bromine serves as an excellent leaving group for further functionalization. The acetyl group provides an additional anchor for chemical modification or can be involved in condensation reactions to form more complex heterocyclic systems. Such systems are of significant interest in the development of novel therapeutic agents, as evidenced by the ongoing research into heterocycles derived from bromo-substituted carbonyl compounds for their antiproliferative activities . Boronic acids, in general, have gained prominence in medicinal chemistry as bioisosteres and are key components in several FDA-approved drugs, acting as protease inhibitors or enabling targeted therapeutics . This product is provided for research applications only, including but not limited to the synthesis of complex organic molecules, the development of potential pharmaceutical candidates, and materials science. It is strictly for use in a laboratory setting by qualified professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-acetyl-6-bromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFYJYHNIWIUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226839
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451390-80-9
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Key Intermediate: 3-Bromo-2-fluoronitrobenzene

According to a detailed patent procedure, 3-bromo-2-fluoronitrobenzene is prepared through a multi-step sequence starting from o-bromoaniline:

Step Reaction Conditions Notes
1 Acetylation of o-bromoaniline to N-(2-bromophenyl)acetamide Dichloromethane solvent, triethylamine base, acetyl chloride dropwise addition, room temperature High purity, off-white solid obtained
2 Nitration of N-(2-bromophenyl)acetamide to N-(2-bromo-6-nitrophenyl)acetamide Mixed acid nitration, controlled temperature Selective nitration at 6-position
3 Hydrolysis of N-(2-bromo-6-nitrophenyl)acetamide to 2-bromo-6-nitroaniline Reflux with hydrochloric acid, followed by neutralization Yields solid 2-bromo-6-nitroaniline
4 Diazotization and fluorination to 3-bromo-2-fluoronitrobenzene Reaction with fluoride salts, diazonium salt intermediate decomposition under heating Avoids expensive fluorination agents like KF or CsF, suitable for scale-up

This sequence avoids costly fluorinating agents and provides high conversion and purity, making it industrially viable.

Conversion to this compound

The transformation from 3-bromo-2-fluoronitrobenzene to the target boronic acid involves:

  • Reduction of the nitro group to an amine or direct functional group manipulation.
  • Introduction of the boronic acid moiety via metal-catalyzed borylation.

A plausible synthetic route is:

Step Reaction Conditions Remarks
1 Reduction of nitro group to amine (if needed) Catalytic hydrogenation or chemical reduction Prepares for further functionalization
2 Directed ortho-metalation or halogen–lithium exchange Use of strong bases like n-butyllithium at low temperature Generates aryllithium intermediate
3 Quenching with trialkyl borate (e.g., trimethyl borate) Low temperature, followed by acidic work-up Forms boronic acid group
4 Acetylation at 3-position (if not introduced earlier) Acetyl chloride or acetic anhydride with base Yields 3-acetyl substituent

Alternatively, palladium-catalyzed borylation of 3-acetyl-6-bromo-2-fluorophenyl halide (e.g., bromide) with bis(pinacolato)diboron under Suzuki–Miyaura conditions can directly furnish the boronic acid derivative after hydrolysis.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Dichloromethane, tetrahydrofuran, or dimethylformamide Choice depends on step and reagent solubility
Temperature 0°C to reflux depending on step Low temperatures favored for lithiation to prevent side reactions
Catalysts Pd(PPh3)4 or PdCl2 for borylation Catalyst loading typically 1-5 mol%
Bases Triethylamine for acetylation; n-BuLi for lithiation Strong bases needed for metalation
Work-up Aqueous quench, filtration, drying Purification by recrystallization or chromatography

Yields for each step typically range from 70% to 90%, with overall yield depending on purification efficiency.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents Reaction Type Yield (%) Notes
1 N-(2-bromophenyl)acetamide o-Bromoaniline, acetyl chloride, triethylamine Acetylation ~85 TLC monitored
2 N-(2-bromo-6-nitrophenyl)acetamide Mixed acid (HNO3/H2SO4) Nitration ~80 Selective substitution
3 2-bromo-6-nitroaniline Hydrochloric acid reflux Hydrolysis 75-85 Neutralization and filtration
4 3-bromo-2-fluoronitrobenzene Fluoride salts, diazotization Fluorination ~70 Avoids expensive fluorides
5 This compound Pd catalyst, diboron reagent or lithiation + borate ester Borylation 65-85 Final product

Research Findings and Industrial Relevance

  • The patented method for fluorination via diazonium salt intermediates offers a cost-effective and high-purity route suitable for scale-up without expensive fluorinating agents.
  • Transition metal-catalyzed borylation is a versatile and widely adopted approach for aryl boronic acid synthesis, compatible with various functional groups including acetyl, bromo, and fluoro substituents.
  • The presence of electron-withdrawing groups like fluoro and bromo can influence acidity and reactivity of the boronic acid, which is critical for its application in cross-coupling and medicinal chemistry.
  • The preparation methods emphasize mild reaction conditions, high selectivity, and operational simplicity, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-bromo-2-fluorophenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The acetyl group can be oxidized to form carboxylic acids.

  • Reduction: The bromo group can be reduced to form bromides.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3-Acetyl-6-bromo-2-fluorobenzoic acid

  • Reduction: this compound derivatives

  • Substitution: Various substituted phenylboronic acids

Scientific Research Applications

Organic Synthesis

3-Acetyl-6-bromo-2-fluorophenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for the construction of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in drug design and development. Specifically, this compound has been studied for:

  • Anticancer Activity : Research indicates that boron-containing compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have shown that this compound can inhibit Bcl-2 proteins, which are critical regulators of cell survival.
Cell LineIC50 (μM)Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Inhibition of Bcl-2 proteins
  • Antimicrobial Activity : Boronic acids exhibit antimicrobial properties against various pathogens. Studies show that related compounds can effectively inhibit the growth of fungi such as Candida albicans.
CompoundMIC (μg/mL)Target Organism
This compound<1Candida albicans
Related Boronic Acid Derivative<0.5Aspergillus niger

Material Science

In material science, this compound is used in the development of advanced materials and polymers. Its unique electronic properties due to the presence of fluorine make it suitable for applications in organic electronics and photonics.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several boronic acid derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibition, with MIC values demonstrating potent antifungal activity.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves apoptosis induction through the inhibition of survival pathways.

Mechanism of Action

The mechanism by which 3-Acetyl-6-bromo-2-fluorophenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

Acetyl-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
3-Acetyl-6-bromo-2-fluorophenylboronic acid C₈H₆BBrFO₂ 260.85 Combines acetyl, bromo, and fluoro groups; used in Suzuki-Miyaura couplings .
4'-Acetylbiphenyl-4-boronic acid C₁₄H₁₃BO₂ 240.07 Lacks halogens; acetyl on biphenyl backbone enhances π-π stacking .
3-Acetyl-5-chlorothiophene-2-boronic acid C₆H₅BClO₂S 192.43 Thiophene ring introduces sulfur-based electronic effects .

Key Insight: The acetyl group in the target compound enhances electrophilicity compared to non-acetylated analogs, facilitating nucleophilic additions in synthesis.

Halogen-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-Bromo-6-chloro-3-methylphenylboronic acid C₇H₇BBrClO₂ 249.30 Chloro and methyl substituents increase steric hindrance, reducing reaction rates in cross-couplings .
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid C₈H₆BBrFO₄ 275.85 Methoxycarbonyl group offers orthogonal reactivity for esterification .
3-Bromo-6-fluoro-2-methoxyphenylboronic acid C₇H₆BBrFO₃ 247.84 Methoxy group improves solubility in polar solvents .

Key Insight : Bromine and fluorine synergize to stabilize intermediates in palladium-catalyzed reactions, whereas chlorine or methyl groups may hinder catalytic cycles .

Functional Group Impact on Reactivity

  • Electron-Withdrawing Effects :

    • The acetyl group in the target compound withdraws electrons via resonance, activating the boronic acid toward transmetalation in Suzuki reactions .
    • Fluorine at position 2 further deactivates the ring, directing cross-couplings to specific positions .
  • Steric Considerations :

    • Bulkier substituents (e.g., methoxycarbonyl in vs. acetyl in ) reduce reaction efficiency. For example, the target compound’s acetyl group occupies less space than methoxycarbonyl, enabling faster coupling kinetics.

Biological Activity

3-Acetyl-6-bromo-2-fluorophenylboronic acid (CAS: 1451390-80-9) is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the synthesis of biologically active compounds. This article reviews its biological activity, including its synthesis, mechanism of action, and effects on various biological systems.

  • Molecular Formula : C8H7BBrFO3
  • Molecular Weight : 2.8528 g/mol
  • Purity : >95% .

Synthesis

The compound can be synthesized through a series of palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling. This method allows for the introduction of various substituents onto the phenylboronic acid framework, enhancing its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of phenylboronic acids, including this compound, exhibit significant antitumor activity. For instance:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM, indicating potent activity .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Kinases : The compound has shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest and mitochondrial membrane potential disruption .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on Murine Leukemia :
    • The compound demonstrated significant antitumor activity against the P388 murine leukemia cell line.
    • Results indicated that it could induce apoptosis and inhibit cell proliferation effectively .
  • Antiviral Activity :
    • In vitro tests revealed antiviral properties against Herpes simplex virus type I and Poliovirus type I.
    • These findings suggest potential applications in treating viral infections alongside cancer therapy .
  • Selectivity and Safety :
    • The selectivity index (SI) for various derivatives was evaluated, showing that some compounds exhibited high selectivity for cancer cells over normal cells, minimizing potential side effects .

Data Summary

Compound NameIC50 (µM)Selectivity IndexBiological Activity
This compound<10≥50Antitumor, Antiviral
Variolin A>10Not ApplicableWeak Antitumor
Meridianin E<5HighCDK Inhibition

Q & A

Q. What are the recommended synthetic routes for preparing 3-acetyl-6-bromo-2-fluorophenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid group’s reactivity with aryl halides. Key precursors include halogenated aromatic intermediates (e.g., bromo-fluoro-substituted acetophenones). Optimize reaction conditions using Pd-based catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) in anhydrous THF or DMF at 60–80°C . Note that commercial availability is limited (discontinued in some catalogs), necessitating in-house synthesis .

Q. How should researchers characterize the purity and structure of this compound?

Employ a combination of analytical techniques:

  • ¹H/¹³C/¹⁹F NMR : Identify substituent-specific shifts. For example, the acetyl group (C=O) typically resonates at ~2.6 ppm (¹H) and 200–210 ppm (¹³C), while fluorine substituents show distinct splitting patterns in ¹⁹F NMR .
  • LC-MS : Confirm molecular weight (260.85 g/mol) and detect impurities (e.g., deboronated byproducts) .
  • HPLC : Assess purity (>95–98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What storage conditions are critical for maintaining stability?

Store at 0–6°C in airtight, moisture-free containers to prevent boronic acid degradation (e.g., protodeboronation). Desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (acetyl, bromo, fluoro) influence reactivity in cross-coupling reactions?

  • The acetyl group (-COCH₃) is strongly electron-withdrawing, polarizing the boronic acid group and enhancing its electrophilicity in Suzuki couplings. However, steric hindrance may reduce reaction rates with bulky coupling partners.
  • Bromo and fluoro substituents direct regioselectivity in subsequent functionalization (e.g., nucleophilic aromatic substitution). Fluorine’s electronegativity also stabilizes intermediates via resonance effects .
  • Methodological tip : Use computational tools (DFT calculations) to predict electronic effects on transition states .

Q. How can researchers address discrepancies in reported purity (e.g., 95% vs. 98+%) across suppliers?

  • Repurify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Validate purity post-synthesis using quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies mitigate stability issues during catalytic reactions?

  • Moisture control : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Temperature modulation : Avoid prolonged heating (>80°C) to prevent protodeboronation.
  • Additives : Include stabilizing ligands (e.g., pinacol) to protect the boronic acid group .

Q. How should researchers analyze competing byproducts in Suzuki couplings involving this compound?

  • Tandem LC-MS/MS : Identify homocoupling byproducts (e.g., biaryl derivatives) via fragmentation patterns.
  • X-ray crystallography : Resolve structural ambiguities in crystalline intermediates (e.g., boronate esters) .

Q. What experimental adjustments improve low yields in multi-step syntheses?

  • Catalyst screening : Test PdCl₂(dppf) or SPhos ligands for sterically hindered substrates.
  • Solvent optimization : Switch to dioxane or toluene for improved solubility of aromatic intermediates.
  • Stepwise monitoring : Use in-situ IR spectroscopy to track boronic acid consumption .

Data Contradictions and Resolution

Q. How to reconcile conflicting reactivity data in literature for halogenated phenylboronic acids?

  • Systematic variation : Compare substituent effects using analogs (e.g., 3-bromo-5-fluoro-2-methylphenylboronic acid) under identical conditions .
  • Meta-analysis : Cross-reference datasets from peer-reviewed journals (e.g., Organometallics) to identify outliers or context-specific trends .

Tables for Key Data

Property Value Reference
Molecular Weight260.85 g/mol
Purity (Commercial)95–98%
Storage Temperature0–6°C
Characteristic ¹H NMR Shift2.6 ppm (acetyl CH₃)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-6-bromo-2-fluorophenylboronic acid
Reactant of Route 2
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3-Acetyl-6-bromo-2-fluorophenylboronic acid

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